molecular formula C16H19NO2 B2975732 1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline CAS No. 860786-95-4

1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

Cat. No.: B2975732
CAS No.: 860786-95-4
M. Wt: 257.333
InChI Key: MNOPJFWUWALKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is a chemical compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the compound.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline can be compared with other similar compounds, such as:

    Quinoline: A parent compound with a simpler structure and diverse biological activities.

    1,4-dimethoxyquinoline: A related compound with similar functional groups but lacking the tetrahydrocyclohepta ring.

    7,8,9,10-tetrahydroquinoline: Another related compound with a similar ring structure but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-14-8-9-15(19-2)16-12(14)10-11-6-4-3-5-7-13(11)17-16/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOPJFWUWALKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C3CCCCCC3=NC2=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.